molecular formula C4H12N2 B15190408 2,3-Butanediamine, (+)- CAS No. 52165-56-7

2,3-Butanediamine, (+)-

Cat. No.: B15190408
CAS No.: 52165-56-7
M. Wt: 88.15 g/mol
InChI Key: GHWVXCQZPNWFRO-IMJSIDKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S)-(-)-2,3-Butanediamine dihydrochloride is a chiral diamine compound with significant applications in various fields of chemistry and biology. This compound is known for its enantiomeric purity and is often used in asymmetric synthesis and as a chiral ligand in catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (2S,3S)-(-)-2,3-butanediamine dihydrochloride typically involves the reduction of 2,3-butanedione using a chiral catalyst. One common method employs a biocatalyst such as butanedione cetyl reductase from Bacillus stearothermophilus, which reduces 2,3-butanedione to (2S,3S)-2,3-butanediol. This diol is then converted to the diamine through subsequent reactions .

Industrial Production Methods

Industrial production of (2S,3S)-(-)-2,3-butanediamine dihydrochloride often involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to produce the desired chiral diamine with high yield and enantiomeric purity. The fermentation broth is then processed to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-(-)-2,3-Butanediamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: It can be reduced to form primary amines.

    Substitution: The diamine can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions include imines, primary amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

(2S,3S)-(-)-2,3-Butanediamine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3S)-(-)-2,3-butanediamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a chiral ligand, influencing the stereochemistry of the reactions it participates in. It can also form complexes with metal ions, which can then catalyze various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-2,3-Butanediamine dihydrochloride: The enantiomer of (2S,3S)-(-)-2,3-butanediamine dihydrochloride.

    (2S,3S)-2,3-Butanediol: A related compound that can be converted to the diamine.

    (2R,3R)-2,3-Butanediol: The enantiomer of (2S,3S)-2,3-butanediol.

Uniqueness

(2S,3S)-(-)-2,3-Butanediamine dihydrochloride is unique due to its high enantiomeric purity and its ability to act as a chiral ligand in asymmetric synthesis. Its specific stereochemistry allows it to interact with enzymes and receptors in a highly selective manner, making it valuable in both research and industrial applications .

Properties

CAS No.

52165-56-7

Molecular Formula

C4H12N2

Molecular Weight

88.15 g/mol

IUPAC Name

(2S,3S)-butane-2,3-diamine

InChI

InChI=1S/C4H12N2/c1-3(5)4(2)6/h3-4H,5-6H2,1-2H3/t3-,4-/m0/s1

InChI Key

GHWVXCQZPNWFRO-IMJSIDKUSA-N

Isomeric SMILES

C[C@@H]([C@H](C)N)N

Canonical SMILES

CC(C(C)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.